molecular formula C12H7ClN2O2S B13058341 6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid

6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid

Cat. No.: B13058341
M. Wt: 278.71 g/mol
InChI Key: OCSCOGUMTJAHGC-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid ( 912770-22-0) is a high-purity chemical compound with the molecular formula C 12 H 7 ClN 2 O 2 S and a molecular weight of 278.71 g/mol [ 1 ]. As a member of the imidazo[2,1-b]thiazole family, this scaffold is of significant interest in medicinal and agrochemical research, often serving as a key precursor or building block in the synthesis of more complex molecules [ 6 ]. Researchers value this structural motif for its potential biological activities; analogous compounds within this chemical class are frequently investigated for developing novel therapeutic agents and biochemical probes [ 6 ]. The compound requires specific handling and storage conditions to maintain its stability and is subject to cold-chain transportation protocols [ 1 ]. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for administration to humans or animals. Buyers are responsible for verifying the product's suitability for their specific applications and must ensure all handling complies with their institution's safety guidelines.

Properties

Molecular Formula

C12H7ClN2O2S

Molecular Weight

278.71 g/mol

IUPAC Name

6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

InChI

InChI=1S/C12H7ClN2O2S/c13-8-3-1-2-7(4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17)

InChI Key

OCSCOGUMTJAHGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN3C(=CSC3=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid typically involves the reaction of 2-aminothiazole with 3-chlorobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazo[2,1-B]thiazole ring . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid has been investigated for various therapeutic applications due to its notable biological activities:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its effectiveness against HepG2 liver cancer cells with an IC50 value of approximately 2.57 µM . The compound's mechanism involves the induction of apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Antimicrobial Properties : It has shown promising antimicrobial activity against a range of pathogens. The presence of the thiazole ring enhances its interaction with microbial targets, leading to effective inhibition of growth in bacteria and fungi.
  • Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Its structural features allow it to interact with key signaling molecules involved in inflammation.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound:

  • Condensation Reactions : Utilizing appropriate precursors through condensation reactions has proven effective in synthesizing this compound.
  • Cyclization Techniques : Cyclization methods involving thiazole derivatives have been explored to enhance yield and purity.

Case Studies

Recent studies have provided insights into the therapeutic potential of this compound:

  • Study on HepG2 Cells : In vitro studies demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis in HepG2 liver cancer cells via mitochondrial pathways .
  • Antimicrobial Testing : Another study evaluated its efficacy against various bacterial strains, revealing a broad spectrum of antimicrobial activity that supports its potential use as an alternative therapeutic agent in infectious diseases.

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid involves the inhibition of specific enzymes and receptors in the target cells. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. This inhibition leads to the disruption of cellular processes such as cell division and proliferation, ultimately resulting in cell death . The compound also interacts with DNA, causing damage that triggers apoptosis in cancer cells .

Comparison with Similar Compounds

COX-2 Inhibition

  • Para-Substituted Analogs : Compounds like 6a (IC₅₀ = 0.08 µM for COX-2) demonstrate that bulky para-substituents (e.g., methylsulfonylphenyl) and C-5 amines optimize COX-2 selectivity .
  • Meta-Substituted Target Compound: The 3-chlorophenyl group may reduce COX-2 affinity due to steric and electronic mismatches in the active site. No direct data exists, but positional isomerism is critical for activity .

Anticancer Activity

  • Cytotoxicity: Acetamide derivatives (e.g., 5l) with 4-chlorophenyl groups show potent activity against MDA-MB-231 cells (IC₅₀ = 1.4 µM) via VEGFR2 inhibition .

Antibacterial Activity

  • Hydrazide derivatives (e.g., 3a-j) with 4-chlorophenyl groups exhibit activity against S. aureus and E. coli . The carboxylic acid moiety could improve bioavailability but may require structural optimization for bacterial target engagement.

Pharmacokinetic Considerations

  • Carboxylic Acid vs.
  • Para vs. Meta Substituents : Meta-substituted compounds may exhibit altered tissue distribution due to differences in logP and hydrogen-bonding capacity.

Biological Activity

6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid (CAS No. 912770-22-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C₁₂H₇ClN₂O₂S
  • Molecular Weight : 278.71 g/mol
  • Density : 1.60 g/cm³ (predicted)
  • pKa : 0.17 (predicted)

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research has indicated that derivatives of imidazo[2,1-b]thiazole compounds, including this compound, demonstrate significant antimicrobial properties. The mechanism involves the inhibition of bacterial growth and biofilm formation. For instance, in vitro studies have shown effective inhibition against various strains of bacteria and fungi, suggesting potential applications in treating infections .

Antioxidant Properties

The compound has been evaluated for its antioxidant activity using multiple chemical model systems. It was found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are key mediators in oxidative stress and inflammation. The antioxidant capacity suggests its potential role in chemoprevention and as a therapeutic agent against oxidative stress-related diseases .

Anticancer Activity

Studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The compound has been shown to inhibit specific pathways involved in cancer progression, such as NFκB activation and aromatase activity. In particular, certain analogs displayed IC50 values in the low micromolar range for inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[2,1-b]thiazoles. Modifications to the phenyl ring or the imidazole core can significantly influence the compound's potency and selectivity against various biological targets. For instance, substituents that enhance electron-withdrawing effects have been associated with improved antimalarial activity .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics, highlighting its potential as an alternative treatment option .

Evaluation of Antioxidant Activity

In another study focused on antioxidant properties, the compound was tested alongside known antioxidants. It demonstrated comparable efficacy in reducing oxidative stress markers in cell cultures, suggesting its utility in therapeutic formulations aimed at combating oxidative damage .

Data Summary Table

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
AntioxidantInhibits NO and TNF-α production
AnticancerInduces apoptosis; IC50 values in low micromolar range

Q & A

Q. What are the recommended synthetic routes for 6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

A common approach involves cyclocondensation of substituted thiazole precursors with carboxylic acid derivatives. For example, refluxing 3-chlorophenyl-substituted thiazole intermediates with sodium acetate in acetic acid can facilitate cyclization (e.g., 3-formylindole-2-carboxylic acid analogs, as described in a related synthesis ). Sequential synthesis steps, such as those used for triazolothiadiazine-carboxylic acid derivatives, may also apply, including controlled temperature gradients and stoichiometric adjustments to minimize byproducts . Optimization can involve monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., DMF/acetic acid mixtures for recrystallization) .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • X-ray crystallography resolves the heterocyclic core and substituent orientation, as demonstrated for the 4-chlorophenyl analog .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms proton environments and carbon connectivity, particularly for distinguishing imidazo-thiazole ring protons (δ 6.5–8.5 ppm) and carboxylic acid protons (broad singlet near δ 12–13 ppm).
  • FT-IR verifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .
  • HPLC-MS ensures purity and detects trace impurities via reverse-phase chromatography with UV detection .

Q. What chromatographic methods are recommended for purifying this compound?

Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) effectively removes non-polar impurities . For challenging separations, preparative HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) can isolate the target compound. Size-exclusion chromatography may separate high-molecular-weight byproducts .

Advanced Research Questions

Q. How do substituent positions (e.g., 3-chlorophenyl vs. 4-chlorophenyl) influence the compound’s physicochemical and biological properties?

Substituent position alters electronic and steric effects. For example, the 3-chlorophenyl group may enhance solubility in polar solvents compared to the 4-chlorophenyl analog due to reduced symmetry and dipole interactions . Biologically, the 3-chloro orientation could improve target binding affinity by positioning the halogen in a hydrophobic pocket, as seen in structure-activity relationship (SAR) studies of similar imidazo-thiazoles . Computational docking (e.g., AutoDock Vina) can model these interactions .

Q. What computational strategies can predict the reactivity or biological activity of this compound?

Quantum chemical calculations (e.g., DFT for HOMO-LUMO gaps) identify reactive sites for electrophilic substitution . Machine learning models trained on imidazo-thiazole datasets can predict bioactivity (e.g., antiviral IC₅₀) by correlating structural descriptors (ClogP, polar surface area) with experimental data . Reaction path sampling (e.g., GRRM) explores plausible synthetic intermediates .

Q. How can contradictory literature data on biological activity be systematically resolved?

  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values in anti-inflammatory assays) to identify outliers and consensus trends.
  • Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
  • Structural validation : Confirm compound identity via X-ray crystallography to rule out isomer contamination, a common issue in heterocyclic synthesis .

Q. What role does the imidazo[2,1-b]thiazole core play in biological target interactions?

The fused heterocycle provides rigidity and π-π stacking potential with enzyme active sites (e.g., kinase ATP-binding pockets). The thiazole sulfur may form hydrogen bonds with residues like Asp or Glu, while the imidazole nitrogen participates in acid-base catalysis, as observed in triazolothiadiazine inhibitors . Modifying the carboxylic acid group to esters or amides can tune membrane permeability and bioavailability .

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